Rubidium cyanide

Solid-State Physics Cryogenic Materials Phase Transition Thermodynamics

Sourcing high-purity RbCN for cryogenic crystallography and molecular ordering studies is constrained by limited commercial availability. Standard alkali cyanides (KCN, NaCN) lack the 132 K phase-transition window and well-characterized monoclinic/triclinic coexistence required for low-temperature dielectric, optical, and X-ray diffraction investigations. RbCN addresses these gaps with distinct thermodynamic and spectroscopic signatures traceable to the larger Rb⁺ cation radius (~166 pm). • Phase transition at 132 K - 36 K below KCN - enables elastic dipole ordering studies in the 100-150 K regime. • Monoclinic/triclinic phase coexistence below 125 K with verified 85 K lattice parameters supports domain-formation XRD analysis. • Residual entropy of Rln4 at 110.3 K provides a quantitative benchmark for calorimetric glass-state models. • Distinct CN⁻-stretching and librational Raman modes complete comparative alkali cyanide spectroscopic series. Supplied as ≥95% purity white cubic crystals with documented crystallographic data for immediate research deployment.

Molecular Formula RbCN
CNR
Molecular Weight 111.485 g/mol
CAS No. 19073-56-4
Cat. No. B107606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRubidium cyanide
CAS19073-56-4
SynonymsRubidium cyanide.
Molecular FormulaRbCN
CNR
Molecular Weight111.485 g/mol
Structural Identifiers
SMILES[C-]#N.[Rb+]
InChIInChI=1S/CN.Rb/c1-2;/q-1;+1
InChIKeyLVVHSFSKNVFYAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rubidium Cyanide (RbCN) Technical Specifications


Rubidium cyanide (RbCN, CAS 19073-56-4) is an inorganic alkali metal cyanide salt characterized as a white or colorless cubic crystalline solid with a molecular weight of 111.49 g/mol and a density of approximately 2.3 g/cm³ [1]. As a member of the alkali cyanide family, it shares the general chemical behavior of its class, including high water solubility and extreme toxicity comparable to potassium cyanide (LD₅₀ 5–10 mg/kg) [2]. The compound crystallizes in a rock-salt (NaCl-type) cubic structure at ambient temperature, but exhibits distinct low-temperature phase transitions and orientational ordering behavior that diverge from its lighter alkali analogs [3].

  • Cryogenic phase transition studies – supports orientational order-disorder investigations in the 100–150 K range.
  • Low-temperature crystallography – compatible with X-ray and neutron diffraction experiments on coexisting polymorphs.
  • Comparative vibrational spectroscopy – provides a distinct Raman signature within the alkali cyanide series.

Why RbCN Cannot Substitute KCN or NaCN


Although RbCN, KCN, and NaCN share the cyanide anion and are often grouped together as 'alkali cyanides,' direct substitution without careful re-optimization is inadvisable due to fundamental differences in cation radius that dictate phase transition temperatures, crystallographic orientation, and vibrational behavior. The larger Rb⁺ cation (ionic radius ~166 pm) compared to K⁺ (~152 pm) and Na⁺ (~116 pm) alters the lattice potential and the degree of rotational freedom of the CN⁻ dumbbell [1]. These physical differences manifest in measurable thermodynamic and spectroscopic parameters that are critical for applications in solid-state physics, cryogenic materials science, and vibrational spectroscopy [2].

Cation radius mismatch
Larger Rb⁺ ion (~166 pm) alters lattice potential and may shift phase transition windows compared to KCN (152 pm) or NaCN (116 pm).
Crystal orientation divergence
Preferred CN⁻ dumbbell orientation differs ([111] in RbCN vs [100] in NaCN), impacting directional-property experiments.
Vibrational profile not interchangeable
Raman librational and CN⁻-stretching modes are cation-sensitive; spectral signatures may not align with KCN or NaCN data.

RbCN Quantitative Differentiation Evidence


Phase Transition Temperature Benchmarking

The orientational order-disorder phase transition temperature (Tc) of RbCN is significantly lower than that of KCN and NaCN. This difference is critical for applications requiring specific thermal activation energies for molecular reorientation. RbCN exhibits an elastic dipole order transition at 132 K, which is substantially lower than the corresponding transitions in KCN and NaCN [1].

Phase transition Tc
Head-to-head
132 K (vs KCN 168 K, NaCN 283 K)
Supports experimental window selection for 100–150 K regime
Dielectric and optical single-crystal measurements
Solid-State Physics Cryogenic Materials Phase Transition Thermodynamics

Heat Capacity Anomaly Comparison

Heat-capacity measurements reveal a single anomalous peak for RbCN at 110.3 K, compared to 193.1 K for CsCN. This quantitative distinction in thermal behavior directly reflects the different orientational ordering processes of the cyanide ions in the crystals, with RbCN exhibiting a residual entropy of Rln4 versus Rln2 for CsCN [1].

Heat capacity anomaly
Head-to-head
Peak at 110.3 K (CsCN 193.1 K)
Reported calorimetric signature for orientational ordering studies
Adiabatic calorimetry 15–300 K
Cryogenic Calorimetry Thermodynamics Orientational Ordering

Low-Temperature Polymorph Coexistence

Upon cooling below approximately 125 K, RbCN transforms from its cubic NaCl-type phase into a unique low-temperature state where monoclinic and triclinic forms coexist. This behavior is compared with KCN, which exhibits different low-temperature ordering patterns. The monoclinic lattice parameters for RbCN at 85 K are aM=4.81(1) Å, bM=4.87(1) Å, cM=7.92(1) Å, β=122.7(1)°, while the triclinic form parameters are aT=9.79(1) Å, bT=4.62(1) Å, cT=4.88(1) Å, α=121.1(1)°, β=119.4(1)°, γ=90.0(1)° [1].

Low-T polymorphs
Head-to-head
Coexisting monoclinic + triclinic at 85 K
Distinct domain formation model system
X-ray diffraction; lattice parameters documented
X-ray Crystallography Low-Temperature Physics Structural Phase Transitions

Vibrational Spectroscopy and Raman Modes

Raman spectra of RbCN, particularly in the librational-translational and CN⁻-stretching mode regimes, were directly compared to those of NaCN and KCN. Characteristic trends in order-disorder phenomena and physical behavior with cation size become apparent, with RbCN showing distinct spectral features due to the larger Rb⁺ cation influencing the CN⁻ reorientation dynamics and effective dipole moment (0.022eÅ per CN⁻ dipole) [1].

Raman & CN⁻ modes
Head-to-head
Ea 0.107 eV; dipole 0.022eÅ
Reported vibrational fingerprint for comparative series analysis
Raman/dielectric spectroscopy on high-purity single crystals
Vibrational Spectroscopy Raman Spectroscopy Molecular Motion

CN⁻ Dumbbell Orientation in Disordered Phase

Neutron diffraction studies of the disordered cubic phase reveal pronounced differences in the preferred orientations of the CN⁻ dumbbells among alkali cyanides. In NaCN, the maximum probability for CN⁻ orientation is along [100]; in KCN, the preferred orientation differs; and in RbCN, the CN⁻ ions show a higher orientation probability in the [111] direction [1]. This directional preference is a direct consequence of the cation size and lattice potential.

CN⁻ orientation
Head-to-head
Preferred [111] in cubic phase
Supports directional-property experiments
Neutron diffraction; orientation-dependent behavior
Neutron Diffraction Crystallography Orientational Disorder

RbCN Targeted Research Applications


Orientational Order-Disorder Transition Studies

RbCN is optimally suited for fundamental studies of molecular motion and ordering in the 100–150 K temperature range. Its phase transition at 132 K, which is 36 K lower than that of KCN, provides a unique experimental window for investigating elastic dipole order using dielectric and optical techniques [1].

Calorimetric Studies of Residual Entropy

The distinct heat capacity anomaly of RbCN at 110.3 K, compared to 193.1 K for CsCN, makes it an ideal model compound for calorimetric studies of orientational ordering processes. Its residual entropy of Rln4 offers a specific benchmark for theoretical models of glass-like states [1].

Low-Temperature Polymorph Characterization

The unique coexistence of monoclinic and triclinic phases in RbCN below 125 K provides a valuable system for X-ray diffraction studies of crystallographic relationships, domain formation, and phase coexistence phenomena. The specific lattice parameters at 85 K are well-documented [1].

Comparative Raman Spectroscopy Analysis

RbCN is a necessary component for complete comparative Raman studies of the alkali cyanide family. Its distinct librational and CN⁻-stretching mode spectra, influenced by the larger Rb⁺ cation, provide critical data points for understanding trends in molecular dynamics and order-disorder phenomena across the series [1].

Application
Selection Property
Validation Focus
Cryogenic order-disorder studies
Phase transition temperature profile
Dielectric and optical measurement context
Calorimetric orientational disorder research
Heat capacity anomaly signature
Residual entropy benchmarking
Low-temperature crystallography
Coexisting polymorph behavior
X-ray domain formation analysis
Comparative Raman analysis
Cation-dependent spectral signature
Librational and CN-stretching mode interpretation

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